molecular formula C12H13N3O3 B2906934 Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate CAS No. 1147447-18-4

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate

Cat. No.: B2906934
CAS No.: 1147447-18-4
M. Wt: 247.254
InChI Key: HEUYZQSROCBFRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 3-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s functional groups allow it to participate in various biochemical pathways, influencing protein function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate
  • Ethyl 2-{[(2-cyanophenyl)carbamoyl]amino}acetate

Uniqueness

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biochemical properties and applications compared to its 2- and 4-cyanophenyl counterparts .

Properties

IUPAC Name

ethyl 2-[(3-cyanophenyl)carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-4-9(6-10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUYZQSROCBFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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